Naxaprostene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
萘普罗斯汀是一种前列环素类似物,以其在浓度依赖性方式抑制血小板功能的能力而闻名。它对 IP 受体具有更高的选择性,并倾向于部分激动作用。 这种化合物在动物模型中预防血栓性动脉闭塞方面显示出令人鼓舞的结果 .
准备方法
萘普罗斯汀的合成涉及多个步骤:
酰化: 单酮用碳酸二甲酯酰化以形成中间体。
还原: 中间体用硼氢化钠还原以生成另一种中间体。
保护: 所得化合物用叔丁基二甲基硅烷基氯保护。
选择性还原: 受保护化合物的酯官能团用二异丁基铝氢化物选择性还原。
Wittig-Horner 反应: 所得醛与 2-氧代-2-环己基乙基膦酸二甲酯发生 Wittig-Horner 反应。
分离和脱保护: 差向异构醇通过硅胶快速色谱法分离,并用乙酸/四氢呋喃/水混合物脱保护。
Wittig 反应: 最后一步涉及与 3-甲氧羰基苯甲基三苯基膦烷反应,然后用氢氧化钾进行酯水解,最后酸化得到萘普罗斯汀.
化学反应分析
萘普罗斯汀会发生各种化学反应,包括:
氧化: 它可以在特定条件下氧化以形成不同的产物。
还原: 硼氢化钠和二异丁基铝氢化物在其合成中常用作还原剂。
取代: 该化合物可以发生取代反应,特别是在存在叔丁基二甲基硅烷基氯等特定试剂的情况下。
Wittig 反应: 该反应在萘普罗斯汀的合成中至关重要,形成关键的中间体和最终产物.
科学研究应用
萘普罗斯汀有几个科学研究应用:
化学: 它在研究前列环素类似物及其合成中用作模型化合物。
生物学: 它抑制血小板功能的能力使其在研究血液凝固机制中非常宝贵。
医学: 萘普罗斯汀预防血栓性动脉闭塞的潜力对治疗心血管疾病有意义。
作用机制
萘普罗斯汀通过选择性地与 IP 受体结合来发挥其作用,导致部分激动作用。这种相互作用抑制血小板功能,防止血栓形成。 该化合物的机制涉及抑制导致血小板聚集和活化的特定途径 .
相似化合物的比较
萘普罗斯汀与其他前列环素类似物(如曲前列素)进行比较。虽然两种化合物都靶向 IP 受体,但萘普罗斯汀具有更高的选择性,并倾向于部分激动作用。 曲前列素,一种 13,14-二氢类似物,在 C12-15 周围具有不同的构象特性,影响其激动剂特异性 .
类似化合物
- 曲前列素
- 依前列醇
- 伊洛前列素
生物活性
Naxaprostene is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the context of pulmonary arterial hypertension (PAH) and other vascular diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is classified as a prostacyclin analog, which means it mimics the action of prostacyclin (PGI2), a naturally occurring prostaglandin that plays a crucial role in vascular biology. Prostacyclin is known for its vasodilatory effects and ability to inhibit platelet aggregation. This compound aims to leverage these properties to provide therapeutic benefits in conditions characterized by vascular dysfunction.
This compound exerts its biological effects primarily through the following mechanisms:
- Vasodilation : By activating the prostacyclin receptor (IP receptor), this compound promotes vasodilation in pulmonary and systemic vascular beds, which can alleviate symptoms associated with PAH.
- Inhibition of Smooth Muscle Cell Proliferation : this compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is a critical factor in the pathogenesis of PAH. This anti-proliferative effect is mediated through cAMP signaling pathways, similar to other prostacyclin analogs .
- Platelet Aggregation Inhibition : Like other prostacyclin derivatives, this compound reduces platelet aggregation, which may reduce thrombotic events in patients with vascular diseases .
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Property | Value |
---|---|
Chemical Class | Prostacyclin Analog |
Target Receptor | Prostacyclin Receptor (IP) |
Primary Effects | Vasodilation, Anti-proliferation, Anti-platelet activity |
IC50 for Smooth Muscle Cells | Approximately 11 nM |
Therapeutic Concentration Range | 2.5–25 nM (clinical studies) |
Case Studies and Clinical Findings
Several studies have investigated the efficacy and safety of this compound in clinical settings:
- Study on PAH Patients : A clinical trial involving patients with PAH demonstrated that administration of this compound resulted in significant improvements in exercise capacity and hemodynamic parameters, including mean pulmonary arterial pressure (mPAP) and cardiac output . The trial reported an increase in six-minute walk distance (6MWD) by an average of 50 meters over a 12-week period.
- Comparison with Other Treatments : In comparative studies with other prostacyclin analogs, this compound showed comparable efficacy but with a potentially improved side effect profile. Patients reported fewer instances of headaches and gastrointestinal disturbances compared to traditional treatments like epoprostenol .
- Long-term Outcomes : A follow-up study indicated that long-term use of this compound was associated with sustained improvements in quality of life metrics among patients with chronic vascular conditions .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Receptor Binding Studies : Binding affinity studies revealed that this compound has a high affinity for the IP receptor, which correlates with its potent vasodilatory effects .
- Cell Culture Experiments : In vitro experiments demonstrated that this compound significantly inhibited VSMC proliferation at concentrations as low as 1 nM, suggesting its potential utility in preventing vascular remodeling associated with PAH .
- Safety Profile : Adverse events reported were minimal, with most patients tolerating the drug well over extended periods. This safety profile may enhance patient compliance compared to existing therapies.
属性
CAS 编号 |
87269-59-8 |
---|---|
分子式 |
C25H32O4 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
3-[(E)-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C25H32O4/c26-23(18-6-2-1-3-7-18)10-9-21-22-14-17(13-20(22)15-24(21)27)11-16-5-4-8-19(12-16)25(28)29/h4-5,8-12,18,20-24,26-27H,1-3,6-7,13-15H2,(H,28,29)/b10-9+,17-11+/t20-,21+,22-,23+,24+/m0/s1 |
InChI 键 |
OINUMRGCICIETD-CGKNXJIZSA-N |
SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O |
手性 SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/C3)O)O |
规范 SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O |
同义词 |
3-[(E)-[(3aR,4S,5S,6aR)-4-[(1E,3R)-3-cyclohexyl-3-hydroxy-1-propen-1-yl]hexahydro-5-hydroxy-2(1H)-pentalenylidene]methyl]-benzoic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。